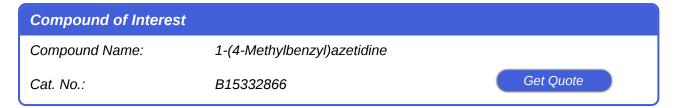


Spectroscopic Data Cross-Reference for 1-(4-Methylbenzyl)azetidine: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for **1-(4-Methylbenzyl)azetidine**. Due to the limited availability of direct experimental data for this specific compound in public databases, this guide leverages data from the structurally similar compounds **1-benzylazetidine** and p-xylene to predict and cross-reference its key spectroscopic features. This approach allows for a robust estimation of the expected spectral characteristics, aiding in the identification and characterization of **1-(4-Methylbenzyl)azetidine** in a research setting.

Data Presentation

The following tables summarize the expected and observed quantitative data for **1-(4-Methylbenzyl)azetidine** and its analogues.

Table 1: Predicted ¹H NMR Data for **1-(4-Methylbenzyl)azetidine** and Comparative Data



Compound	Aromatic Protons (ppm)	Benzylic Protons (CH ₂) (ppm)	Azetidine Protons (CH ₂) (ppm)	Methyl Protons (CH ₃) (ppm)	Solvent
1-(4- Methylbenzyl) azetidine (Predicted)	~7.1 (d), ~7.2 (d)	~3.6	~3.3 (t), ~2.1 (quintet)	~2.3	CDCl₃
1- Benzylazetidi ne	7.2-7.4 (m)	3.64	3.32 (t), 2.11 (quintet)	N/A	CDCl ₃
p-Xylene[1][2]	7.05 (s)	N/A	N/A	2.30 (s)	CDCl₃

Table 2: Predicted ¹³C NMR Data for **1-(4-Methylbenzyl)azetidine** and Comparative Data

Compo und	Aromati c C-CH₃ (ppm)	Aromati c CH (ppm)	Aromati c C-C (quat.) (ppm)	Benzyli c CH ₂ (ppm)	Azetidin e CH ₂ (ppm)	Methyl CH₃ (ppm)	Solvent
1-(4- Methylbe nzyl)azeti dine (Predicte d)	~136	~129, ~128	~138	~63	~54, ~18	~21	CDCl₃
1- Benzylaz etidine[3]	N/A	128.9, 128.1, 126.8	139.7	63.2	54.4, 18.2	N/A	CDCl₃
p- Xylene[4]	134.7	129.0	N/A	N/A	N/A	20.9	CDCl₃

Table 3: Predicted IR Absorption Data for 1-(4-Methylbenzyl)azetidine and Comparative Data



Compound	C-H Aromatic Stretch (cm ⁻¹)	C=C Aromatic Stretch (cm ⁻¹)	C-H Aliphatic Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)
1-(4- Methylbenzyl)az etidine (Predicted)	~3000-3100	~1600, ~1450	~2800-3000	~1100-1200
Azetidine (General)	N/A	N/A	~2850-2960	~1130
p-Xylene (General)	~3020-3080	~1615, ~1500	~2850-2975	N/A

Table 4: Predicted Mass Spectrometry Data for **1-(4-Methylbenzyl)azetidine** and Comparative Data

Compound	Molecular Ion (M+) (m/z)	Key Fragment Ions (m/z)	
1-(4-Methylbenzyl)azetidine (Predicted)	161	146 (M-CH ₃), 105 (tropylium ion), 91 (benzyl cation), 56 (azetidine fragment)	
1-Benzylazetidine[3]	147	91 (tropylium ion), 56 (azetidine fragment)	

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and equipment used.

- 1. Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another appropriate deuterated solvent in a 5 mm NMR tube.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.



¹H NMR Acquisition:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 10-12 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

 Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Infrared (IR) Spectroscopy

 Sample Preparation: For liquid samples, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹.

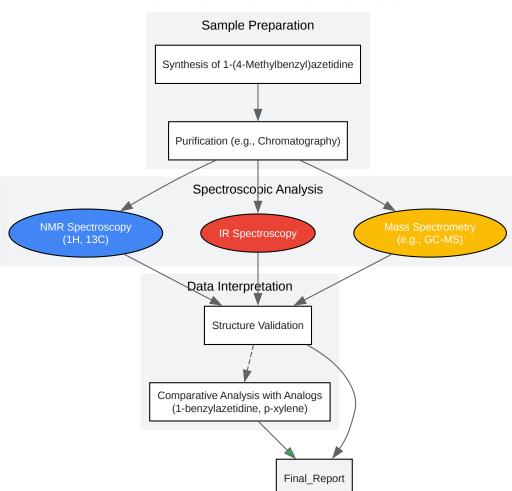
Resolution: 4 cm⁻¹.



- Number of Scans: 16-32.
- Data Processing: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
- 3. Mass Spectrometry (MS)
- Sample Introduction: For volatile compounds, Gas Chromatography-Mass Spectrometry
 (GC-MS) is suitable. The sample is injected into a GC where it is vaporized and separated
 on a capillary column before entering the mass spectrometer. For less volatile or thermally
 labile compounds, direct infusion via Electrospray Ionization (ESI) or another soft ionization
 technique may be used.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight) coupled to a suitable ionization source.
- GC-MS Parameters (Example):
 - Injector Temperature: 250°C.
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
 - o Carrier Gas: Helium.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
- Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragment ions.

Mandatory Visualization





Workflow for Spectroscopic Analysis of 1-(4-Methylbenzyl)azetidine

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Caption: Workflow for the spectroscopic analysis and data interpretation of **1-(4-Methylbenzyl)azetidine**.



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